molecular formula C21H19NO4 B14620688 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester CAS No. 57582-93-1

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester

Cat. No.: B14620688
CAS No.: 57582-93-1
M. Wt: 349.4 g/mol
InChI Key: MSQRNOUGYRSOPW-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester is a chemical compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is structurally characterized by a pyridine ring substituted with carboxylic acid groups and esterified with diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by acting as a calcium channel blocker. It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition leads to the dilation of blood vessels, reducing peripheral vascular resistance and lowering blood pressure. The compound selectively binds to the L-type calcium channels, preventing calcium ions from entering the cells and thus modulating the contractile processes of the muscle tissues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester is unique due to its specific ester groups, which can influence its pharmacokinetic properties and binding affinity to calcium channels. This structural variation can lead to differences in its therapeutic efficacy and side effect profile compared to other similar compounds.

Properties

CAS No.

57582-93-1

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

diphenyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H19NO4/c1-14-18(20(23)25-16-9-5-3-6-10-16)13-19(15(2)22-14)21(24)26-17-11-7-4-8-12-17/h3-12,22H,13H2,1-2H3

InChI Key

MSQRNOUGYRSOPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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